molecular formula C17H20N2O3 B12296914 1-allyl-3',4'-dihydro-5'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepine]-5',7-dione

1-allyl-3',4'-dihydro-5'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepine]-5',7-dione

Cat. No.: B12296914
M. Wt: 300.35 g/mol
InChI Key: APIPPBGWLBFRIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-3’,4’-dihydro-5’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepine]-5’,7-dione is a complex heterocyclic compound that features a spiro linkage between an azepane ring and a benzo[f][1,4]oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-3’,4’-dihydro-5’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepine]-5’,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azepane derivatives with benzo[f][1,4]oxazepine precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3’,4’-dihydro-5’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepine]-5’,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1-Allyl-3’,4’-dihydro-5’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepine]-5’,7-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-allyl-3’,4’-dihydro-5’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepine]-5’,7-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

  • 1-Allyl-3’,4’-dihydro-5’H-spiro[indoline-3,5’-oxazole]-2,4’-dione
  • 2-(Dialkylamino)-5,6-dihydro-4H-naphtho[2,1-e][1,3]oxazin-4-one

Uniqueness: 1-Allyl-3’,4’-dihydro-5’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepine]-5’,7-dione is unique due to its spiro linkage and the combination of azepane and benzo[f][1,4]oxazepine rings. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

1'-prop-2-enylspiro[3,4-dihydro-1,4-benzoxazepine-2,5'-azepane]-2',5-dione

InChI

InChI=1S/C17H20N2O3/c1-2-10-19-11-9-17(8-7-15(19)20)12-18-16(21)13-5-3-4-6-14(13)22-17/h2-6H,1,7-12H2,(H,18,21)

InChI Key

APIPPBGWLBFRIM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCC2(CCC1=O)CNC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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